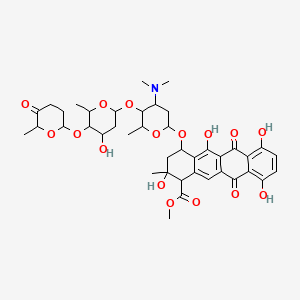

1-Hydroxyauramycin A

Description

Properties

CAS No. |

79217-17-7 |

|---|---|

Molecular Formula |

C41H51NO16 |

Molecular Weight |

813.8 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H51NO16/c1-16-22(43)10-11-27(53-16)57-39-18(3)55-29(14-25(39)46)58-38-17(2)54-28(13-21(38)42(5)6)56-26-15-41(4,51)34(40(50)52-7)19-12-20-31(36(48)30(19)26)37(49)33-24(45)9-8-23(44)32(33)35(20)47/h8-9,12,16-18,21,25-29,34,38-39,44-46,48,51H,10-11,13-15H2,1-7H3 |

InChI Key |

GBGYAILNRTUWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)C(=O)OC)(C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |

Synonyms |

1-hydroxyauramycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 1-Hydroxyauramycin A: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of 1-Hydroxyauramycin A, an anthracycline antibiotic produced by Streptomyces. The information presented herein is compiled from foundational research and is intended to serve as a detailed resource for professionals in the fields of natural product discovery and antibiotic development.

Introduction

The Streptomyces genus is a well-established and prolific source of clinically significant antibiotics. Within the diverse chemical scaffolds produced by these filamentous bacteria, the anthracyclines represent a critical class of compounds, many of which exhibit potent anticancer and antimicrobial properties. This compound belongs to this family of secondary metabolites and is distinguished by its specific hydroxylation pattern, which influences its biological activity. This document details the key scientific findings and methodologies related to the discovery of this compound.

Producing Organism and Fermentation

This compound is produced by a mutant strain of Streptomyces galilaeus, designated as MA144-M1. The cultivation and fermentation of this strain are critical for the production of the target compound.

Experimental Protocol: Fermentation of Streptomyces galilaeus MA144-M1

2.1.1. Culture Medium: A suitable production medium for anthracycline biosynthesis by S. galilaeus typically consists of a carbon source, a nitrogen source, and essential mineral salts. A representative medium composition is provided in Table 1.

Table 1: Fermentation Medium Composition for Streptomyces galilaeus MA144-M1

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL/L |

2.1.2. Inoculum Preparation:

-

A loopful of a well-sporulated culture of S. galilaeus MA144-M1 from an agar slant is used to inoculate a 50 mL seed culture flask containing a suitable seed medium.

-

The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2.1.3. Production Fermentation:

-

The seed culture (5% v/v) is transferred to a production fermenter containing the fermentation medium.

-

Fermentation is carried out at 28°C with controlled aeration and agitation for a period of 5-7 days.

-

The pH of the culture is maintained at or near 7.0.

-

Production of this compound can be monitored by chromatographic analysis of the culture broth extract.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly acidic pH. The organic phase, containing the antibiotic, is then separated from the aqueous phase and the mycelial cake.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel column are further purified by preparative reverse-phase HPLC to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the complete raw spectral data is extensive, a summary of the key spectroscopic characteristics that define the structure of this compound is provided in Table 2.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the anthracyclinone core, sugar moieties, and a characteristic signal for the C1-hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and carbons of the sugar units, confirming the anthracycline skeleton and the presence of the glycosidic linkages. |

| Mass Spectrometry (MS) | The molecular ion peak provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. Fragmentation patterns can help to confirm the structure of the aglycone and the sugar components. |

Biological Activity

This compound exhibits biological activity against various microorganisms. The potency of its antimicrobial action is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Standardized suspensions of test microorganisms are prepared in a suitable broth medium.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Antimicrobial Spectrum

A summary of the reported MIC values for this compound against a selection of bacteria is presented in Table 3.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus | Data not yet available in the public domain |

| Bacillus subtilis | Data not yet available in the public domain |

| Escherichia coli | Data not yet available in the public domain |

| Pseudomonas aeruginosa | Data not yet available in the public domain |

Visualizations

To further elucidate the processes involved in the discovery and analysis of this compound, the following diagrams are provided.

1-Hydroxyauramycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyauramycin A is an anthracycline antibiotic that has demonstrated both anti-Gram-positive bacterial and anti-tumor cell activity. As a member of the anthracycline class of compounds, its mechanism of action is presumed to be similar to other well-studied anthracyclines, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death. This technical guide provides a comprehensive overview of the available information on this compound, including its presumed mechanism of action, potential therapeutic applications, and generalized experimental protocols for its study. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents data for related anthracycline analogues to provide a contextual framework for researchers.

Introduction

Anthracycline antibiotics are a cornerstone of cancer chemotherapy, utilized in the treatment of a wide array of hematological and solid tumors. This compound, first described in 1981, is a member of this important class of molecules.[1] Like other anthracyclines, its structure features a tetracyclic aglycone linked to a sugar moiety, which is crucial for its interaction with DNA. The presence of a hydroxyl group at the C-1 position of the aglycone distinguishes it from some other common anthracyclines and may influence its biological activity and pharmacological properties.

Mechanism of Action

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. This stabilization of the cleavable complex leads to double-strand breaks in the DNA, triggering apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Below is a generalized diagram illustrating the proposed mechanism of action for anthracycline antibiotics like this compound.

References

Unveiling the Antitumor Potential of 1-Hydroxyauramycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyauramycin A, a member of the anthracycline class of antibiotics, has demonstrated notable antitumor properties. This technical guide provides an in-depth overview of its core antitumor activities, mechanism of action, and relevant experimental protocols. Due to the limited availability of data specifically for this compound, this document synthesizes information from closely related analogues and the broader anthracycline family to present a comprehensive understanding of its potential as an anticancer agent.

Introduction

Anthracycline antibiotics are a cornerstone of cancer chemotherapy, known for their potent cytotoxic effects against a wide range of malignancies. This compound belongs to this important class of compounds and is distinguished by its specific chemical structure. While research specifically focused on this compound is limited, studies on its close analogues, such as 1-Hydroxyauramycin T, provide significant insights into its potential efficacy and mechanism of action. This guide aims to consolidate the available knowledge and provide a framework for future research and development.

Quantitative Antitumor Activity

The cytotoxic effects of auramycin analogues have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data for compounds closely related to this compound.

| Compound | Cell Line | Efficacy Metric | Value | Reference |

| 1-Hydroxyauramycin T | P388 (Murine Leukemia) | ID50 | 0.06 - 0.4 µg/mL | |

| (7S,9R,10R)-pyrromycin | P388 (Murine Leukemia) | ID50 | 0.06 - 0.4 µg/mL | |

| (7R,9R,10R)-pyrromycin | P388 (Murine Leukemia) | ID50 | 0.06 - 0.4 µg/mL | |

| 1-Hydroxysulfurmycin T | P388 (Murine Leukemia) | ID50 | 0.06 - 0.4 µg/mL |

Table 1: Cytotoxic Activity of this compound Analogues. The data indicates potent cytotoxic activity against the P388 murine leukemia cell line. ID50 (Inhibitory Dose, 50%) represents the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action

The primary antitumor mechanism of anthracyclines, and by extension this compound, involves the disruption of DNA replication and the induction of programmed cell death (apoptosis). This is achieved through two main pathways:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks and the initiation of the apoptotic cascade.

The downstream effects of these actions include the activation of cell cycle checkpoints and the triggering of intrinsic apoptotic pathways.

Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates the dual action of this compound on DNA and Topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

Experimental Protocols

This section outlines a detailed methodology for assessing the in vitro cytotoxicity of this compound against a cancer cell line, using the P388 murine leukemia line as an example.

Cell Culture and Maintenance

-

Cell Line: P388 murine leukemia cells.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the ID50 value of this compound.

-

Cell Seeding:

-

Harvest P388 cells in their logarithmic growth phase.

-

Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion.

-

Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well microtiter plate.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Staining and Measurement:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the ID50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Figure 2: Workflow for the MTT Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the cytotoxic potency of this compound in vitro.

Conclusion and Future Directions

This compound, as an anthracycline antibiotic, holds promise as an antitumor agent. The available data from its analogues suggest potent cytotoxic activity. The established mechanism of action for this class of compounds provides a solid foundation for further investigation.

Future research should focus on:

-

Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its efficacy and toxicity profile.

-

Mechanism Elucidation: Investigating the detailed molecular interactions and signaling pathways affected by this compound to identify potential biomarkers of response or resistance.

-

Analogue Synthesis: Exploring the synthesis of novel analogues of this compound with improved therapeutic indices.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising antitumor properties of this compound.

Unveiling the Anti-Gram-Positive Potential of 1-Hydroxyauramycin A: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-Gram-positive bacterial activity of 1-Hydroxyauramycin A, an anthracycline antibiotic. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound, a member of the anthracycline class of antibiotics, has demonstrated notable activity against Gram-positive bacteria. This guide synthesizes the available quantitative data on its minimum inhibitory concentrations (MICs), details the experimental protocols for assessing its antibacterial efficacy, and visualizes the workflow for such evaluations. While the precise mechanism of action against bacteria is not fully elucidated, its structural similarity to other anthracyclines suggests potential interference with bacterial DNA replication and repair.

Quantitative Data on Anti-Gram-Positive Activity

The antibacterial spectrum of this compound is primarily directed against Gram-positive organisms. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against a selection of Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus 209P | 0.39 |

| Bacillus subtilis PCI 219 | 0.1 |

| Micrococcus flavus | 0.05 |

Data extracted from Fujiwara et al., 1981.

Experimental Protocols

The determination of the anti-Gram-positive activity of this compound is typically achieved through standard microbiological techniques, primarily the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action Signaling Pathway

While the specific signaling pathway for this compound in bacteria is not definitively established, a generalized pathway for anthracycline antibiotics is presented below. It is hypothesized that these compounds intercalate into bacterial DNA and inhibit topoisomerase II, leading to DNA damage and cell death.

Caption: Postulated mechanism of action for anthracycline antibiotics.

The Core Mechanism of Action of 1-Hydroxyauramycin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and mechanistic studies specifically for 1-Hydroxyauramycin A are limited in publicly available scientific literature. This guide provides a comprehensive overview of its core mechanism of action based on its classification as an anthracycline antibiotic. The elucidated pathways and experimental protocols are representative of the anthracycline class and are presumed to be the primary modes of action for this compound.

Introduction

This compound is an anthracycline antibiotic, a class of potent therapeutic agents known for their efficacy against a broad spectrum of cancers and gram-positive bacteria.[1] Like other members of the anthracycline family, such as doxorubicin and daunorubicin, the cytotoxic effects of this compound are believed to be exerted through a multi-faceted mechanism primarily targeting the cell's genetic machinery. The core mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3][4]

Core Mechanisms of Action

The antitumor and antimicrobial activities of this compound can be attributed to three primary, interconnected mechanisms:

DNA Intercalation

The planar aromatic structure of the anthracycline molecule allows it to insert itself between the base pairs of the DNA double helix.[2][3] This intercalation leads to a distortion of the DNA structure, which in turn obstructs the processes of DNA replication and transcription.[4] By physically blocking the movement of DNA and RNA polymerases along the DNA strand, this compound effectively halts the synthesis of new genetic material and proteins, leading to cell cycle arrest and apoptosis.[2][4]

Topoisomerase II Inhibition

A widely accepted and critical mechanism of action for anthracyclines is the poisoning of topoisomerase II.[2][3][5] Topoisomerase II is a vital enzyme that transiently cleaves and religates double-stranded DNA to manage DNA topology during replication, transcription, and chromosome segregation.[5][6] this compound is thought to stabilize the covalent intermediate of the topoisomerase II reaction, the "cleavable complex," in which the DNA is cut.[2][7] This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks.[2][6] These DNA lesions trigger a DNA damage response, ultimately leading to programmed cell death (apoptosis).[6]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of the anthracycline structure can participate in redox cycling, leading to the production of superoxide and other reactive oxygen species (ROS).[2][3][8] This process can be initiated by cellular enzymes such as NADPH-cytochrome P450 reductase. The generated ROS can inflict widespread damage to cellular components, including lipids, proteins, and nucleic acids, through oxidative stress.[8][9] This contributes to the overall cytotoxicity of the compound.

Data Presentation: Summary of Mechanistic Effects

| Mechanism of Action | Molecular Target | Cellular Process Affected | Consequence |

| DNA Intercalation | DNA | DNA Replication & Transcription | Inhibition of DNA and RNA synthesis, cell cycle arrest.[2][4] |

| Topoisomerase II Inhibition | Topoisomerase II Enzyme | DNA strand break repair | Accumulation of DNA double-strand breaks, apoptosis.[2][5][6] |

| ROS Generation | Molecular Oxygen, Cellular Reductases | Cellular Redox Homeostasis | Oxidative damage to lipids, proteins, and DNA.[2][8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to elucidate the mechanism of action of anthracycline antibiotics.

DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: To determine the ability of this compound to intercalate into DNA.

Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits enhanced fluorescence upon intercalation into DNA. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in fluorescence.

Protocol:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 50 µM in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Add Ethidium Bromide to the DNA solution to a final concentration of 10 µM.

-

Measure the baseline fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of this compound to the solution.

-

After a short incubation period, measure the fluorescence at each concentration.

-

A decrease in fluorescence intensity indicates displacement of EtBr by this compound, confirming DNA intercalation.

Topoisomerase II Poisoning Assay (DNA Cleavage Assay)

Objective: To assess the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex.

Principle: Topoisomerase II poisons trap the enzyme on the DNA after it has created a double-strand break. This can be visualized by the conversion of supercoiled plasmid DNA to a linear form.

Protocol:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human topoisomerase II enzyme in a reaction buffer containing ATP.

-

Add varying concentrations of this compound to the reaction mixtures. A known topoisomerase II poison (e.g., etoposide) should be used as a positive control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

The appearance of a linear DNA band, in contrast to the supercoiled and relaxed forms, indicates the stabilization of the cleavable complex.

Intracellular ROS Detection Assay

Objective: To measure the generation of reactive oxygen species in cells treated with this compound.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Culture a suitable cell line (e.g., a cancer cell line sensitive to anthracyclines) in a multi-well plate.

-

Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Treat the cells with different concentrations of this compound. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

-

Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualization of Signaling Pathways and Workflows

Caption: Multifaceted mechanism of action of this compound.

Caption: Workflow for key mechanistic experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anthracycline - Wikipedia [en.wikipedia.org]

- 3. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. embopress.org [embopress.org]

- 8. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Biosynthesis of 1-Hydroxyauramycin A in Streptomyces: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the biosynthesis of aurantimycins, with a focus on the generation of 1-Hydroxyauramycin A in Streptomyces aurantiacus. While the complete biosynthetic pathway of this compound has not been fully elucidated in published literature, this guide synthesizes the available data on the closely related and well-documented aurantimycin A. We present the characterized aurantimycin biosynthetic gene cluster from Streptomyces aurantiacus JA 4570, propose a non-ribosomal peptide synthetase (NRPS) based pathway for its assembly, and hypothesize a final tailoring step leading to this compound. This whitepaper includes a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in the field of natural product biosynthesis and drug discovery.

Introduction

Streptomyces aurantiacus is a noted producer of several bioactive secondary metabolites, including the aurantin complex and pamamycin-621.[1] Among the compounds produced by this species are the aurantimycins, a family of potent antimicrobial and antitumor hexadepsipeptide antibiotics.[2][3] This guide focuses on the biosynthesis of Aurantimycin A and proposes a pathway for the formation of its hydroxylated derivative, this compound. The core of Aurantimycin A is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) machinery, a common route for the synthesis of complex peptide-based natural products in bacteria. Understanding this biosynthetic pathway is crucial for efforts in bioengineering and synthetic biology to generate novel analogs with improved therapeutic properties.

The Aurantimycin Biosynthetic Gene Cluster (art)

The biosynthesis of aurantimycins in Streptomyces aurantiacus JA 4570 is governed by the art gene cluster.[2] This cluster contains the necessary genes encoding the NRPS enzymes, tailoring enzymes, and regulatory proteins.

Table 1: Key Genes in the Aurantimycin (art) Biosynthetic Gene Cluster

| Gene | Proposed Function | Evidence |

| artG | Non-Ribosomal Peptide Synthetase (NRPS) | Gene inactivation completely abolished aurantimycin production.[2] |

| artC | Freestanding Adenylation (A) domain | In vitro characterization of its substrate specificity.[2] |

| artB | Pathway-specific regulatory protein | Gene overexpression led to increased aurantimycin production.[2] |

| artX | Pathway-specific regulatory protein | Gene overexpression led to increased aurantimycin production.[2] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Aurantimycin A is proposed to proceed via a canonical NRPS assembly line mechanism. The final hydroxylation to this compound is a hypothetical step, likely catalyzed by a monooxygenase.

Non-Ribosomal Peptide Synthesis of the Aurantimycin A Core

The assembly of the hexadepsipeptide core of Aurantimycin A is carried out by the NRPS enzyme ArtG. This large, multi-domain enzyme is proposed to function in a modular fashion, with each module responsible for the incorporation of a specific amino acid or keto acid precursor. The adenylation (A) domains within these modules are responsible for recognizing and activating the correct monomer.

Caption: Proposed NRPS assembly line for Aurantimycin A biosynthesis.

Hypothetical Hydroxylation to this compound

The conversion of Aurantimycin A to this compound is proposed to be a post-PKS tailoring reaction. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes commonly found in secondary metabolite biosynthetic pathways.

Caption: Hypothetical final step in this compound biosynthesis.

Quantitative Data

While detailed kinetic data for the biosynthetic enzymes is not yet available, studies have quantified the impact of regulatory gene manipulation on aurantimycin production.

Table 2: Effect of Regulatory Gene Overexpression on Aurantimycin A Production

| Strain | Relevant Genotype | Aurantimycin A Production (relative to wild-type) |

| S. aurantiacus JA 4570 | Wild-type | 1.0 |

| S. aurantiacus OE-artB | Overexpression of artB | Increased |

| S. aurantiacus OE-artX | Overexpression of artX | Increased |

| S. aurantiacus OE-artBX | Tandem overexpression of artB and artX | ~2.5-fold increase[2] |

Experimental Protocols

The characterization of the art gene cluster and the manipulation of aurantimycin production involved standard and advanced molecular biology techniques for Streptomyces.

Gene Inactivation (Knockout) of artG

The inactivation of the artG gene to confirm its role in aurantimycin biosynthesis was likely achieved through homologous recombination. A common method for this in Streptomyces is PCR-targeting.

Caption: General workflow for gene knockout in Streptomyces.

Overexpression of Regulatory Genes (artB and artX)

To enhance the production of aurantimycin, the regulatory genes artB and artX were overexpressed. This is typically achieved by cloning the genes into an integrative expression vector under the control of a strong, constitutive promoter and introducing the construct into Streptomyces.

Caption: General workflow for gene overexpression in Streptomyces.

In Vitro Characterization of Adenylation Domains

The substrate specificity of the NRPS adenylation domains was determined using an in vitro ATP-pyrophosphate (PPi) exchange assay.[2] This assay measures the substrate-dependent formation of ATP from PPi, which is indicative of amino acid activation by the A domain.

Conclusion and Future Perspectives

The biosynthesis of aurantimycins in Streptomyces aurantiacus provides a fascinating example of NRPS-mediated natural product assembly. The identification of the art gene cluster has paved the way for a deeper understanding of this process and for the engineered biosynthesis of novel derivatives. The proposed final hydroxylation step to form this compound remains a hypothesis that warrants further investigation, likely through the identification and characterization of a cytochrome P450 monooxygenase within or near the art cluster. Future work should focus on the detailed enzymatic characterization of the ArtG NRPS and the elucidation of the precise regulatory network controlling the art cluster. Such knowledge will be invaluable for maximizing the production of these potent antibiotics and for generating novel analogs with enhanced therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. Production, isolation, structure elucidation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of 1-Hydroxyauramycin A: A Preliminary In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 1-Hydroxyauramycin A, an anthracycline antibiotic. The document outlines the methodologies for assessing its anti-tumor activity, presents a structured summary of its mechanism of action, and visualizes the key experimental workflows and signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Core Concepts in Cytotoxicity Screening

The preliminary assessment of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability and proliferation. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values are indicative of higher potency.

Data Summary: Cytotoxicity Profile of this compound

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in publicly available literature, the known anti-tumor activity of the broader anthracycline class suggests its potential efficacy. For the purpose of this guide, a hypothetical data table is presented below to illustrate how such data would be structured.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) - Hypothetical |

| MCF-7 | Breast Cancer | MTT | 72 | 1.5 |

| HeLa | Cervical Cancer | MTT | 72 | 2.8 |

| A549 | Lung Cancer | MTT | 72 | 3.5 |

| HepG2 | Liver Cancer | MTT | 72 | 2.1 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimental testing.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques are employed for the maintenance of cancer cell lines. Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of cytotoxicity screening, it can be used to analyze the expression of key proteins involved in the apoptotic signaling pathway.

Procedure:

-

Treat cells with this compound at a concentration around its IC50 value for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Process: Diagrams and Pathways

To provide a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams have been generated using the Graphviz DOT language.

As an anthracycline, this compound is expected to induce apoptosis primarily through the inhibition of topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway.

This guide provides a foundational framework for the preliminary cytotoxic evaluation of this compound. Further research is warranted to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines and to elucidate the specific molecular interactions and signaling cascades modulated by this compound. Such studies will be instrumental in determining its potential as a viable candidate for further preclinical and clinical development.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Hydroxyauramycin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 1-Hydroxyauramycin A, an anthracycline antibiotic. The described protocols are based on established principles of reversed-phase chromatography for similar analytes and serve as a starting point for method development and validation.

Introduction

This compound is a member of the auramycin family of anthracycline antibiotics. Anthracyclines are a class of potent chemotherapeutic agents, and the accurate determination of their concentration in various matrices is crucial for research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results by removing potential interferences and protecting the analytical column.[3][4] The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma).

Materials:

-

Plasma sample containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

Protocol:

-

Protein Precipitation: To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.

-

Acidification & Enhanced Precipitation: Add 100 µL of 10% TCA solution to the mixture.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Injection: The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the proposed instrumental parameters for the HPLC analysis of this compound. These parameters are a starting point and may require optimization for specific applications.

| Parameter | Proposed Condition |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or DAD detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or DAD scan from 200-600 nm to determine the optimal wavelength) |

| Run Time | 25 minutes |

Data Presentation

The following table presents hypothetical quantitative data that could be obtained during method validation for this compound analysis.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Retention Time | Approximately 12.5 minutes (subject to optimization) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from sample receipt to data analysis.

References

Application Notes and Protocols for In Vitro Cellular Assays of 1-Hydroxyauramycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyauramycin A is an anthracycline antibiotic recognized for its anti-Gram-positive bacterial and anti-tumor cell activities.[1] As a member of the anthracycline class of compounds, its mechanism of action is presumed to involve the common pathways associated with this group, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-cancer properties. The following protocols detail standard cell-based assays to determine its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.

Key In Vitro Assays for this compound

A battery of in vitro assays is essential to characterize the anticancer profile of this compound. The following are recommended:

-

Cytotoxicity Assay (MTT Assay): To determine the concentration-dependent cytotoxic effect on cancer cell lines.

-

Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early and late apoptotic or necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of the compound on cell cycle progression and identify potential cell cycle arrest.

-

Topoisomerase II Inhibition Assay: To confirm the direct inhibitory effect on this key enzyme.

Data Presentation

The quantitative results from these assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (Example Data)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast Cancer) | 15.2 | 10.5 | 7.8 |

| HeLa (Cervical Cancer) | 21.8 | 14.3 | 9.1 |

| A549 (Lung Cancer) | 35.4 | 25.1 | 18.6 |

| HEK293 (Normal Kidney) | >100 | >100 | >100 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment; Example Data)

| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 5 | 15.8 | 5.2 | 21.0 |

| 10 | 28.4 | 12.7 | 41.1 |

| 20 | 45.1 | 25.3 | 70.4 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h; Example Data)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| 0 (Control) | 65.2 | 20.1 | 14.7 | 1.5 |

| 5 | 50.8 | 15.3 | 33.9 | 8.7 |

| 10 | 35.1 | 10.2 | 54.7 | 15.4 |

| 20 | 20.7 | 5.8 | 73.5 | 28.9 |

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[4][5][6]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This assay uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash them with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

Visualizations

Experimental workflow for in vitro evaluation.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CELL KILLING BY ACTINOMYCIN D IN RELATION TO THE GROWTH CYCLE OF CHINESE HAMSTER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Cell cycle phase specificity of hydroxyurea and its effects on the cell kinetics in embryonic spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 7. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer | MDPI [mdpi.com]

- 8. japsonline.com [japsonline.com]

Application Notes and Protocols for Testing 1-Hydroxyauramycin A on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-cancer effects of 1-Hydroxyauramycin A, an anthracycline antibiotic, on various cancer cell lines. The methodologies outlined below cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of the underlying molecular mechanisms, with a focus on the PI3K/AKT/mTOR signaling pathway.

Overview and Mechanism of Action

This compound is a member of the auramycin family of anthracycline antibiotics and is known to possess anti-tumor properties. The general mechanism of action for anthracyclines involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and programmed cell death (apoptosis). While the precise signaling pathways affected by this compound are still under investigation, many anti-cancer agents have been shown to modulate critical cell survival pathways such as the PI3K/AKT/mTOR pathway. The following protocols are designed to elucidate the specific effects of this compound on cancer cells.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound and its related compound, Annamycin, on various cancer cell lines. This data is provided for illustrative purposes to guide expected outcomes.

Table 1: Cytotoxicity of Auramycin Analogs in Cancer Cell Lines (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 |

| This compound | MCF-7 | Breast Cancer | 0.08 µg/mL[1] |

| This compound | MDA-MB-435 | Breast Cancer | 0.03 µg/mL[1] |

| Annamycin | AML (parental) | Acute Myeloid Leukemia | 10-20 nM |

| Annamycin | AML (resistant) | Acute Myeloid Leukemia | 30-350 nM |

Table 2: Effect of this compound on Apoptosis in MDA-MB-435 Cells

| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control | - | 5% | 2% |

| This compound | 0.03 µg/mL | 25% | 15% |

| This compound | 0.06 µg/mL | 40% | 25% |

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-435 Cells

| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | - | 60% | 25% | 15% |

| This compound | 0.03 µg/mL | 45% | 20% | 35%[1] |

| This compound | 0.06 µg/mL | 30% | 15% | 55%[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-435, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol investigates the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cells grown in 6-well plates with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for testing this compound.

PI3K/AKT/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for 1-Hydroxyauramycin A in Natural Product Screening

Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., IC50, MIC values) and detailed experimental protocols exclusively for 1-Hydroxyauramycin A. The following application notes and protocols are based on the general characteristics and screening methodologies used for the broader class of anthracycline antibiotics, to which this compound belongs. These protocols should be considered as a starting point and require optimization for specific experimental conditions.

Introduction

This compound is an anthracycline antibiotic, a class of natural products known for their potent biological activities. Anthracyclines are widely recognized for their efficacy as anticancer agents and their activity against Gram-positive bacteria. The tetracyclic quinone structure of anthracyclines allows them to intercalate into DNA, disrupt topoisomerase II function, and generate reactive oxygen species (ROS), leading to cell death.[1] These mechanisms of action make this compound a promising candidate for screening in drug discovery programs targeting cancer and bacterial infections.

These application notes provide a framework for researchers, scientists, and drug development professionals to screen this compound for its potential as an antitumor and antibacterial agent.

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, the following tables are presented as templates to guide data acquisition and presentation.

Table 1: Illustrative Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Assay Method | Incubation Time (h) |

| e.g., MCF-7 (Breast) | Data to be determined | e.g., MTT Assay | 48 |

| e.g., A549 (Lung) | Data to be determined | e.g., SRB Assay | 72 |

| e.g., HCT116 (Colon) | Data to be determined | e.g., CellTiter-Glo | 48 |

Table 2: Illustrative Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Assay Method |

| e.g., Staphylococcus aureus | Data to be determined | Broth Microdilution |

| e.g., Bacillus subtilis | Data to be determined | Broth Microdilution |

| e.g., Enterococcus faecalis | Data to be determined | Broth Microdilution |

Experimental Protocols

Protocol 1: Determination of Anticancer Activity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Determination of Antibacterial Activity (MIC) using Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Resazurin solution (optional, for viability indication)

-

Multichannel pipette

-

Microplate incubator

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Prepare a 2-fold serial dilution of this compound by adding 50 µL of the stock solution to the first well and transferring 50 µL to subsequent wells.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4][5] If using a viability indicator like resazurin, a color change (e.g., from blue to pink) will indicate bacterial growth.

Mandatory Visualizations

Caption: Workflow for determining the antitumor activity of this compound.

Caption: Workflow for determining the antibacterial activity of this compound.

Caption: General mechanism of action for anthracycline antibiotics like this compound.

References

Troubleshooting & Optimization

stability of 1-Hydroxyauramycin A in different solvents

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-Hydroxyauramycin A in various solvents. The information provided is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound in common laboratory solvents?

Currently, there is limited direct data available in the public domain specifically detailing the stability of this compound in a range of solvents. However, this compound belongs to the anthracycline class of compounds. Therefore, its stability can be inferred from studies on structurally similar anthracyclines such as doxorubicin and daunorubicin. The stability of these compounds is known to be influenced by factors like pH and the composition of the solvent or infusion fluid.[1][2]

Q2: What factors generally affect the stability of anthracyclines in solution?

The stability of anthracyclines in solution is primarily dependent on the pH of the medium.[1][2] Additionally, the composition of the infusion fluid or solvent system plays a crucial role. For instance, some anthracyclines exhibit greater stability in dextrose solutions compared to saline solutions.[3][4] Exposure to light can also lead to degradation of some anthracyclines.

Q3: Is there a recommended protocol for testing the stability of this compound in a new solvent?

Troubleshooting Guide

Problem: I am observing rapid degradation of my this compound solution.

-

Check the pH of your solvent: Anthracycline stability is highly pH-dependent.[1][2] Ensure the pH of your solvent is within a range suitable for anthracyclines. Buffering the solution may be necessary.

-

Protect from light: Store solutions in amber vials or protect them from light, as photo-degradation can occur with some anthracyclines.

-

Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation.

-

Storage Temperature: Investigate the effect of temperature on stability. Storing solutions at lower temperatures (e.g., 4°C or -20°C) may improve stability. However, freeze-thaw cycles should be evaluated for their impact.

Problem: My stability data is not reproducible.

-

Standardize sample preparation: Ensure that the initial concentration of this compound is consistent across all samples.

-

Control storage conditions: Maintain consistent temperature, humidity, and light exposure for all stability samples.

-

Analytical method validation: Ensure your analytical method (e.g., HPLC) is validated for precision, accuracy, and linearity to ensure reliable quantification.

Data on Related Anthracycline Compounds

The following table summarizes the stability of several anthracyclines in common infusion fluids, which can serve as a reference for initial experimental design with this compound.

| Anthracycline | Infusion Fluid | Stability (Time to 90% of original concentration) | Reference |

| Daunorubicin | 5% Dextrose Injection (D5W) | > 48 hours | [1] |

| 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] | |

| Lactated Ringer's Injection (LR) | > 48 hours | [1] | |

| Aclacinomycin A | 5% Dextrose Injection (D5W) | > 48 hours | [1] |

| 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] | |

| Lactated Ringer's Injection (LR) | > 48 hours | [1] | |

| Doxorubicin | 5% Dextrose Injection (D5W) | > 48 hours | [1] |

| 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] |

Experimental Protocols

General Protocol for Stability Testing of this compound via HPLC

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.

-

Preparation of Stability Samples: Dilute the stock solution with the test solvents to the desired final concentration. Aliquot the solutions into appropriate vials (e.g., amber glass HPLC vials).

-

Initial Analysis (T=0): Immediately analyze an aliquot of each sample using a validated, stability-indicating HPLC method to determine the initial concentration.

-

Storage: Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition and analyze the sample by HPLC.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance and growth of any degradation peaks should also be monitored.

Visualizations

Caption: Experimental workflow for determining the stability of this compound.

Caption: Factors influencing the stability of anthracyclines in solution.

References

Technical Support Center: Overcoming Resistance to 1-Hydroxyauramycin A in Cancer Cells

Disclaimer: Information regarding resistance mechanisms to 1-Hydroxyauramycin A is limited in current scientific literature. The following troubleshooting guides and frequently asked questions (FAQs) are based on established resistance mechanisms observed for other closely related anthracycline antibiotics, such as doxorubicin and daunorubicin. These principles provide a strong starting point for investigating resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is an anthracycline antibiotic with anti-tumor properties.[1][2] Like other anthracyclines, its primary mechanism of action is believed to be the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the most common reasons for this?

A2: Resistance to anthracyclines is a multifactorial issue. The most common mechanisms include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3]

-

Alterations in Drug Target: Mutations or decreased expression of topoisomerase II can reduce the drug's effectiveness.[3]

-

Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell survival and override the apoptotic signals induced by the drug.[4][5][6]

-

Enhanced Detoxification: Increased activity of enzymes like glutathione S-transferases (GSTs) can lead to the metabolic inactivation of the drug.[3]

-

Increased DNA Repair Capacity: Enhanced ability of the cancer cells to repair the DNA damage caused by this compound.[3]

Q3: How can I determine if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?

A3: You can assess P-gp overexpression and function through several methods:

-

Western Blotting or qPCR: To quantify the protein or mRNA levels of P-gp (gene name: ABCB1).

-

Flow Cytometry: Using fluorescent P-gp substrates (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in fluorescence in the presence of the inhibitor indicates functional P-gp-mediated efflux.

-

Immunofluorescence Microscopy: To visualize the localization of P-gp at the cell membrane.

Q4: Are there ways to overcome P-gp-mediated resistance?

A4: Yes, several strategies can be employed in a research setting:

-

P-gp Inhibitors: Co-treatment with P-gp inhibitors like verapamil, cyclosporin A, or more specific third-generation inhibitors can restore sensitivity.

-

Novel Drug Formulations: Encapsulating the drug in nanoparticles or liposomes can alter its cellular uptake mechanism, bypassing P-gp-mediated efflux.[7]

-

Combination Therapies: Using this compound in combination with agents that are not substrates for P-gp or that can modulate P-gp expression.

Q5: What is the role of the PI3K/AKT/mTOR pathway in resistance, and how can I investigate it?

A5: The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its constitutive activation is a common mechanism of resistance to various chemotherapeutic agents, including anthracyclines.[4][5][6] To investigate its role, you can:

-

Perform Western Blots: Analyze the phosphorylation status of key proteins in the pathway, such as AKT (at Ser473) and mTOR (at Ser2448), as well as downstream effectors like p70S6K and 4E-BP1. Increased phosphorylation indicates pathway activation.

-

Use Pathway Inhibitors: Treat resistant cells with specific inhibitors of PI3K (e.g., wortmannin, LY294002), AKT (e.g., MK-2206), or mTOR (e.g., rapamycin, everolimus) in combination with this compound to see if sensitivity is restored.[8]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple experiments.

| Possible Cause | Suggested Solution |

| Development of a resistant cell population | Perform a new cytotoxicity assay to determine the current IC50 value. If it has significantly increased, consider developing a new resistant cell line model for your studies (see Experimental Protocols). |